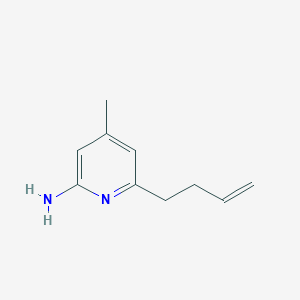
6-(3-buten-1-yl)-4-methyl-2-Pyridinamine
Cat. No. B8476433
M. Wt: 162.23 g/mol
InChI Key: ATZJEONAIUONDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05972975
Procedure details


A mixture of 147 mg (0.612 mmol) of 6-(3-buten-1-yl)-4-methyl-2-(2,5-dimethylpyrrol-1-yl)pyridine and 215 mg (3.09 mmol) of hydroxylamine hydrochloride in 1.6 mL of 95% ethanol and 0.6 mL of water was heated overnight in a 100° C. oil bath. After cooling to room temperature, the solution was diluted with 25 mL of ethyl ether and washed with 15 mL of 2.5 N aqueous sodium hydroxide followed by 15 mL of saturated aqueous sodium chloride. The aqueous layers were extracted in succession with 25 mL of ethyl ether. The combined ethyl ether layers were dried (sodium sulfate), decanted, and evaporated. Flash column chromatography on 6 g of silica gel eluting with 100 mL of 1:1 ethyl acetate/dichloromethane gave 82 mg (83% yield) of 2-amino-6-(3-buten-1-yl)-4-methylpyridine as a pale yellow oil.
Name
6-(3-buten-1-yl)-4-methyl-2-(2,5-dimethylpyrrol-1-yl)pyridine
Quantity
147 mg
Type
reactant
Reaction Step One




Name
ethyl acetate dichloromethane
Quantity
100 mL
Type
reactant
Reaction Step Two


Yield
83%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([C:5]1[N:10]=[C:9]([N:11]2C(C)=CC=C2C)[CH:8]=[C:7]([CH3:18])[CH:6]=1)[CH2:2][CH:3]=[CH2:4].Cl.NO.C(OCC)(=O)C.ClCCl>C(O)C.O.C(OCC)C>[NH2:11][C:9]1[CH:8]=[C:7]([CH3:18])[CH:6]=[C:5]([CH2:1][CH2:2][CH:3]=[CH2:4])[N:10]=1 |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
6-(3-buten-1-yl)-4-methyl-2-(2,5-dimethylpyrrol-1-yl)pyridine
|
|
Quantity
|
147 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(CC=C)C1=CC(=CC(=N1)N1C(=CC=C1C)C)C
|
|
Name
|
|
|
Quantity
|
215 mg
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NO
|
|
Name
|
|
|
Quantity
|
1.6 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
0.6 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
ethyl acetate dichloromethane
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC.ClCCl
|
Step Three
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to room temperature
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 15 mL of 2.5 N aqueous sodium hydroxide
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layers were extracted in succession with 25 mL of ethyl ether
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined ethyl ether layers were dried (sodium sulfate)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
decanted
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=NC(=CC(=C1)C)CCC=C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 82 mg | |
| YIELD: PERCENTYIELD | 83% | |
| YIELD: CALCULATEDPERCENTYIELD | 82.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
